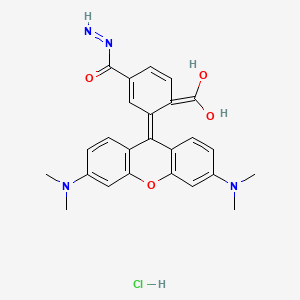

TAMRA hydrazide (6-isomer)

Description

BenchChem offers high-quality TAMRA hydrazide (6-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAMRA hydrazide (6-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H25ClN4O4 |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H |

InChI Key |

DUFRWYMMGIOJDN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of TAMRA Hydrazide (6-isomer) with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, practical applications, and key experimental considerations for the reaction between 6-Carboxytetramethylrhodamine (TAMRA) hydrazide (6-isomer) and carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone for the fluorescent labeling of biomolecules, particularly glycoproteins, enabling their detection and analysis in various biological contexts.

The Core Reaction: Hydrazone Formation

The fundamental reaction between TAMRA hydrazide and a carbonyl group is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond.[1] This process is typically acid-catalyzed and involves the formation of a carbinolamine intermediate.

The reaction proceeds as follows:

-

Protonation of the Carbonyl Oxygen: In a mildly acidic environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide group of TAMRA acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the original carbonyl group.

-

Elimination of Water: The intermediate then dehydrates, eliminating a molecule of water and forming a carbon-nitrogen double bond (C=N), which is the characteristic feature of a hydrazone.

The overall reaction is reversible, but the formation of the hydrazone is generally favored under mildly acidic to neutral conditions.

Physicochemical and Spectroscopic Properties of TAMRA Hydrazide (6-isomer)

Understanding the properties of the TAMRA hydrazide (6-isomer) is crucial for its effective use in labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅ClN₄O₄ | [2] |

| Molecular Weight | 481 g/mol | [2] |

| Excitation Maximum (λex) | 541 nm | [2][3] |

| Emission Maximum (λem) | 567 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [2][3] |

| Solubility | Good in DMF, DMSO, and alcohols | [2][3] |

Reaction Kinetics and pH Dependence

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in a mildly acidic buffer (pH 4.5-6.0). This is because the reaction requires a delicate balance:

-

Acidic Conditions (pH < 4.5): At low pH, the hydrazide becomes protonated, which reduces its nucleophilicity and slows down the initial attack on the carbonyl carbon.

-

Neutral to Alkaline Conditions (pH > 6.0): In this range, the concentration of protonated carbonyls is low, which decreases the electrophilicity of the carbonyl carbon and thus the reaction rate.

Stability of the TAMRA-Hydrazone Conjugate

The stability of the resulting hydrazone bond is a critical factor in the design of labeling experiments. Aromatic hydrazones, such as the one formed with TAMRA hydrazide, are generally more stable than aliphatic hydrazones.[5]

The TAMRA-hydrazone linkage is:

-

Stable at neutral pH: This allows for the use of these conjugates in many biological assays.

-

Susceptible to hydrolysis under strongly acidic conditions: This property can be exploited for the release of the label if desired.

-

Potentially unstable in plasma: Some studies have shown that hydrazone bonds can be cleaved by components present in blood plasma.[6]

Experimental Protocols

The following are detailed methodologies for the labeling of glycoproteins with TAMRA hydrazide (6-isomer).

Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This is a common prerequisite for labeling glycoproteins that do not have readily available carbonyl groups. The vicinal diols of sialic acid residues are oxidized to generate aldehydes.

Materials:

-

Glycoprotein (B1211001) of interest

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

-

Desalting column or dialysis tubing

Procedure:

-

Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

-

Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

-

Remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

Labeling of Oxidized Glycoproteins with TAMRA Hydrazide (6-isomer)

Materials:

-

Oxidized glycoprotein solution

-

TAMRA hydrazide (6-isomer)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Desalting column or dialysis tubing

Procedure:

-

Prepare a stock solution of TAMRA hydrazide (6-isomer) in anhydrous DMSO or DMF at a concentration of 10-50 mM.

-

Add the TAMRA hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide over the glycoprotein is recommended.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

Remove the unreacted TAMRA hydrazide by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Visualizations

Reaction Mechanism

Experimental Workflow for Glycoprotein Labeling

Conclusion

The reaction of TAMRA hydrazide (6-isomer) with carbonyl compounds provides a robust and versatile method for the fluorescent labeling of biomolecules. A thorough understanding of the underlying reaction mechanism, the influence of pH, and the stability of the resulting conjugate is paramount for the successful design and execution of experiments. This guide provides the foundational knowledge and practical protocols to empower researchers in their application of this powerful bioconjugation technique.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Quantum Yield of TAMRA Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Tetramethylrhodamine (TAMRA) hydrazide, a key fluorescent probe for the detection and quantification of carbonyl compounds in biological systems. This document details the core photophysical properties of TAMRA hydrazide, outlines experimental protocols for accurate quantum yield determination, and illustrates its application in studying signaling pathways associated with oxidative stress.

Core Concepts: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in various applications, including cellular imaging and drug discovery assays.

The fluorescence quantum yield is intrinsically linked to the radiative (kr) and non-radiative (knr) decay rates of the excited state. The relationship is expressed as:

Φ = kr / (kr + knr)

Factors such as solvent polarity, pH, temperature, and conjugation to biomolecules can influence these decay rates and, consequently, the quantum yield.

Photophysical Properties of TAMRA Hydrazide

TAMRA hydrazide is a derivative of the bright and photostable rhodamine dye, functionalized with a hydrazide group. This reactive group allows for the covalent labeling of aldehydes and ketones, which are often generated during cellular processes such as oxidative stress.

Quantitative Data Summary

The key photophysical properties of TAMRA hydrazide are summarized in the table below. These values are essential for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φ) | 0.1[1] | This value can be influenced by the local environment. |

| Excitation Maximum (λex) | ~541 nm[1] | |

| Emission Maximum (λem) | ~567 nm[1] | |

| Molar Extinction Coefficient (ε) | ~84,000 cm-1M-1[1] | At the absorption maximum. |

| Solubility | Good in DMF, DMSO, and alcohols[1] |

Environmental Effects on Quantum Yield

While the quantum yield of TAMRA hydrazide is reported as 0.1, it is important to consider the impact of its environment:

-

Solvent Polarity: Rhodamine dyes, including TAMRA, are known to be sensitive to solvent polarity. Generally, higher fluorescence quantum yields are observed in more polar solvents. For instance, it has been noted that rhodamine-type dyes are highly fluorescent in polar environments.[2]

-

pH: The quantum yield of the core TAMRA fluorophore is largely unaffected by acidic pH.[3] This property makes TAMRA hydrazide a robust probe for studying biological processes that may involve pH changes, such as those within cellular compartments.

-

Conjugation: Upon conjugation to a biomolecule, the quantum yield of TAMRA hydrazide may change depending on the local microenvironment of the dye.

Experimental Protocol: Measuring the Fluorescence Quantum Yield of TAMRA Hydrazide

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Recommended Standard: Rhodamine 6G

For TAMRA hydrazide, Rhodamine 6G dissolved in ethanol (B145695) is an excellent quantum yield standard. Its absorption and emission spectra overlap well with those of TAMRA, and its quantum yield in ethanol is well-established.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of TAMRA hydrazide in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a stock solution of the quantum yield standard, Rhodamine 6G, in ethanol.

-

-

Preparation of a Series of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the TAMRA hydrazide sample and the Rhodamine 6G standard.

-

The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 530 nm for both TAMRA hydrazide and Rhodamine 6G).

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

-

Determine the slope of the linear regression for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the TAMRA hydrazide sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)

Where:

-

Φstd is the quantum yield of the standard (0.95 for Rhodamine 6G in ethanol).[3][4][5][6]

-

msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Application in Signaling Pathways: Detecting Aldehydes in Lipid Peroxidation

TAMRA hydrazide is a valuable tool for studying cellular signaling pathways that involve the generation of reactive carbonyl species, such as aldehydes. A prominent example is the lipid peroxidation pathway, a key process in oxidative stress.

The Lipid Peroxidation Pathway

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes.[1][7] This process leads to the formation of lipid hydroperoxides, which are unstable and decompose into a variety of reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[1][8] These aldehydes are biomarkers of oxidative stress and can react with cellular macromolecules, leading to cellular damage.

The hydrazide group of TAMRA hydrazide reacts specifically with these aldehydic products, forming a stable hydrazone linkage.[9] This covalent labeling allows for the fluorescent detection and quantification of aldehyde generation, providing a direct measure of lipid peroxidation and oxidative stress.

Caption: Signaling pathway of lipid peroxidation and its detection using TAMRA hydrazide.

Experimental Workflow: From Sample Preparation to Data Analysis

The following diagram illustrates the logical workflow for determining the fluorescence quantum yield of TAMRA hydrazide using the relative method.

Caption: Experimental workflow for determining fluorescence quantum yield.

By understanding the core principles of fluorescence quantum yield and following robust experimental protocols, researchers can effectively utilize TAMRA hydrazide as a sensitive and reliable tool for investigating the role of carbonyl compounds in a wide range of biological and pathological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol " by Rafed A. Ali, Oday Mazin Abdul-Munem et al. [bsj.uobaghdad.edu.iq]

Solubility Profile of TAMRA Hydrazide (6-Isomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-TAMRA (Tetramethylrhodamine) hydrazide. Understanding the solubility of this fluorescent probe is critical for its effective use in various scientific applications, including bioconjugation, fluorescence microscopy, and flow cytometry. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of key workflows.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For fluorescent dyes like TAMRA hydrazide, solubility is a crucial parameter that influences their handling, storage, and performance in labeling reactions and imaging experiments. The "like dissolves like" principle is a useful guideline, suggesting that non-polar molecules are more soluble in non-polar solvents, and polar molecules are more soluble in polar solvents. The molecular structure of 6-TAMRA hydrazide, a derivative of the xanthene dye rhodamine, features both hydrophobic and polar functional groups, resulting in a varied solubility profile across different solvents.

Quantitative Solubility Data

While precise quantitative solubility data for 6-TAMRA hydrazide (6-isomer) is not extensively published, the available information from various suppliers and related compounds allows for a comprehensive qualitative and estimated quantitative summary. Several sources indicate that 6-TAMRA hydrazide has good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) and is also soluble in alcohols[1][2][3]. Conversely, it exhibits low solubility in water[2].

For comparative purposes, a closely related compound, 5(6)-TAMRA, has a reported solubility of greater than 10 mg/mL in DMF or DMSO[4]. Another rhodamine dye, Rhodamine 6G, is soluble in DMSO at a concentration of 25 mg/mL[5]. Based on these data points and the general descriptions of "good solubility," the following table provides a summary of the solubility of 6-TAMRA hydrazide (6-isomer).

| Solvent | Chemical Formula | Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Good[1][2][3] | > 10 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Good[2][3] | > 10 |

| Methanol | CH₄O | Polar Protic | Soluble[3] | 1 - 10 |

| Ethanol | C₂H₆O | Polar Protic | Soluble[3] | 1 - 10 |

| Water | H₂O | Polar Protic | Low[2] | < 0.1 |

Note: The estimated quantitative solubility values are based on data for structurally similar rhodamine dyes and should be confirmed experimentally for specific applications.

Experimental Protocol: Determination of Solubility by Visual Inspection

The following protocol outlines a general method for determining the solubility of 6-TAMRA hydrazide (6-isomer) in a given solvent by visual inspection. This method is adapted from standard laboratory procedures for solubility testing.

Materials:

-

6-TAMRA hydrazide (6-isomer), solid powder

-

Solvents of interest (e.g., DMSO, DMF, Methanol, Ethanol, Water)

-

Vortex mixer

-

Water bath sonicator

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Weigh out a precise amount of 6-TAMRA hydrazide (e.g., 1 mg) and place it into a clean microcentrifuge tube.

-

Add a small, measured volume of the solvent to be tested (e.g., 100 µL to achieve an initial concentration of 10 mg/mL).

-

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution against a light and dark background to check for any undissolved particles.

-

-

Sonication (if necessary):

-

If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

-

After sonication, visually inspect the solution again.

-

-

Incremental Solvent Addition:

-

If undissolved solid remains, add additional measured aliquots of the solvent (e.g., 10 µL increments) and repeat steps 2 and 3.

-

Continue adding solvent until the solid is completely dissolved.

-

-

Calculation of Solubility:

-

Record the total volume of solvent required to dissolve the initial mass of 6-TAMRA hydrazide.

-

Calculate the solubility in mg/mL using the formula: Solubility (mg/mL) = Initial mass of compound (mg) / Total volume of solvent (mL)

-

-

Observation for Precipitation:

-

Allow the solution to stand at room temperature for a defined period (e.g., 1 hour, 24 hours) to observe any potential precipitation, which would indicate that the solution is supersaturated.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and steps involved in the experimental determination of solubility.

Caption: A flowchart outlining the key steps in the experimental determination of the solubility of 6-TAMRA hydrazide.

Experimental Workflow for Solution Preparation

For practical applications, preparing a stock solution of a known concentration is a common requirement. The following diagram details a typical workflow for this process.

Caption: A step-by-step guide for the preparation of a stock solution of 6-TAMRA hydrazide.

References

TAMRA hydrazide (6-isomer) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key technical specifications, applications, and experimental considerations for 6-TAMRA (Tetramethylrhodamine) hydrazide. This fluorescent dye is a critical tool for the covalent labeling of carbonyl groups in various biomolecules.

Core Properties and Specifications

6-TAMRA hydrazide is a carbonyl-reactive derivative of the bright, orange-fluorescent TAMRA dye. The hydrazide functional group enables the specific labeling of aldehydes and ketones, which can be naturally present or introduced into biomolecules such as glycoproteins, polysaccharides, and certain metabolites. This specific reactivity makes it an invaluable reagent for a variety of applications in molecular biology and diagnostics.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of TAMRA hydrazide (6-isomer).

| Property | Value |

| Molecular Weight | 480.94 g/mol [1][3] |

| Exact Mass | 480.1564 g/mol [4] |

| Molecular Formula | C₂₅H₂₅ClN₄O₄[4][5] |

| Excitation Maximum (λex) | 541 nm[5] |

| Emission Maximum (λem) | 567 nm[5] |

| Molar Extinction Coefficient | 84,000 M⁻¹cm⁻¹[5] |

| Fluorescence Quantum Yield | 0.1[5] |

| Purity | ≥95%[3][5] |

| Solubility | Good in DMF, DMSO, and alcohols[1][5] |

Applications in Research and Development

The primary application of 6-TAMRA hydrazide is the fluorescent labeling of molecules containing aldehyde or ketone groups. This has broad utility in several research areas:

-

Glycoprotein (B1211001) and Polysaccharide Analysis: Sugars within glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which can then be specifically labeled with 6-TAMRA hydrazide. This is particularly useful for studying glycosylation patterns, as the modification site is often distant from the protein's active sites.[6]

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues to study their localization, trafficking, and interactions.[7][8]

-

Flow Cytometry: Cells can be labeled with 6-TAMRA hydrazide for analysis and sorting based on the presence of specific carbohydrate markers.[7]

-

Drug Discovery: The dye can be used to label drug candidates or their targets to study drug delivery and binding kinetics.[8]

Experimental Workflow and Protocols

A generalized workflow for labeling biomolecules with 6-TAMRA hydrazide involves the generation of a carbonyl group (if not already present), the labeling reaction, and subsequent purification of the conjugate.

Detailed Experimental Protocol: Labeling of Glycoproteins

This protocol provides a general method for labeling glycoproteins that contain vicinal diol groups.

1. Generation of Aldehyde Groups (Periodate Oxidation):

- Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate (B1210297) buffer (pH 5.5). This solution should be used immediately.[6]

- Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in the same sodium acetate buffer.[6]

- Mix equal volumes of the periodate solution and the protein solution.[6]

- Incubate the reaction for 5 minutes at room temperature.[6]

- Immediately purify the oxidized protein by desalting or dialysis against 0.1 M sodium acetate (pH 5.5) to remove excess periodate.[6]

2. Labeling with 6-TAMRA Hydrazide:

- Prepare a 50 mM stock solution of 6-TAMRA hydrazide in anhydrous DMSO.[6]

- Add the 6-TAMRA hydrazide solution to the oxidized protein solution. A typical molar ratio of dye to protein is in the range of 5-10:1, though this may need to be optimized.[9]

- Incubate the reaction for 2 hours at room temperature, protected from light.[6]

3. Purification of the Labeled Conjugate:

- Remove the unreacted, free dye from the labeled protein using a desalting column, spin column, or gel filtration.[6][9]

- The purified, labeled conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.[4][9]

Important Considerations:

-

Buffer Selection: Avoid using buffers that contain primary amines, such as Tris, during the labeling reaction as they can compete with the hydrazide.[9]

-

Storage: 6-TAMRA hydrazide should be stored desiccated and protected from light at -20°C for long-term stability.[1][4][5]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAMRA hydrazide, 6-isomer | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

- 8. TAMRA dye for labeling in life science research [baseclick.eu]

- 9. youdobio.com [youdobio.com]

safety and handling of TAMRA hydrazide (6-isomer) powder

An In-Depth Technical Guide to the Safe Handling and Application of TAMRA Hydrazide (6-Isomer) Powder

This technical guide provides comprehensive information on the safe handling, storage, and use of TAMRA (Tetramethylrhodamine) hydrazide (6-isomer) powder. It is intended for researchers, scientists, and drug development professionals who utilize this fluorescent probe for the labeling of carbonyl-containing molecules such as aldehydes and ketones.

Chemical and Physical Properties

TAMRA hydrazide (6-isomer) is a carbonyl-reactive fluorescent dye belonging to the xanthene class. The hydrazide moiety enables its covalent attachment to molecules with aldehyde or ketone groups, which are often introduced into biomolecules like glycoproteins through periodate (B1199274) oxidation.[1][2][3]

Table 1: Physicochemical and Spectral Properties of TAMRA Hydrazide (6-Isomer)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₅H₂₅ClN₄O₄ | [3][4] |

| Molecular Weight | ~480.95 g/mol | [3] |

| Appearance | Dark colored solid powder | [1] |

| Solubility | Good solubility in DMF and DMSO | [4] |

| Purity | >95% (HPLC) | [4] |

| Excitation Maximum (λex) | 541 nm | [4] |

| Emission Maximum (λem) | 567 nm | [4] |

| Molar Extinction Coefficient (ε) | 84,000 L·mol⁻¹·cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [4] |

| CAS Number | 2183440-67-5 | [4] |

| Melting Point | Data not available |

| Flash Point | Data not available | |

Hazard Identification and Safety Precautions

2.1 GHS Hazard Classification (Anticipated) Based on data for structurally related compounds, TAMRA hydrazide (6-isomer) should be handled as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Category 2[6]

-

Serious Eye Damage/Eye Irritation: Category 2A[5]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[6]

2.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling TAMRA hydrazide powder to create a barrier between the chemical and the user.[7][8]

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Inspect gloves for tears or defects before use.[8]

-

Body Protection: A lab coat is required to protect skin and clothing.[9]

-

Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-approved dust mask or respirator is necessary to prevent inhalation.[10]

2.3 Safe Handling Procedures Safe handling practices are crucial to minimize exposure and prevent contamination.[11]

-

Engineering Controls: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to control airborne dust levels.[12]

-

Minimizing Dust: Use covered containers for transport and open them as close as possible to the point of use (e.g., weighing station). Avoid actions that create dust, such as scraping or vigorous shaking.[10]

-

Hygiene: Wash hands thoroughly with soap and water after handling the reagent, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.[7][11]

Caption: General workflow for safely handling powdered fluorescent dyes.

2.4 Storage and Stability Proper storage is essential to maintain the integrity of the compound.

-

Temperature: Store at -20°C for long-term stability.[4]

-

Light: Protect from light to prevent photobleaching.[1]

-

Moisture: Keep in a tightly sealed container and desiccate to prevent hydrolysis.[1]

-

Transportation: The product is stable for up to three weeks at room temperature during shipping.[1]

Emergency Procedures

Table 2: First Aid Measures

| Exposure Route | First Aid Instructions | Reference(s) |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [5] |

| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and water. If irritation persists, seek medical attention. | [5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5] |

3.2 Accidental Release Measures In case of a spill, wear full personal protective equipment. Avoid breathing dust. Carefully sweep or scoop up the solid material and place it into a suitable, sealed container for disposal. Clean the spill area thoroughly.[13]

3.3 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[13]

-

Special Hazards: During combustion, it may emit irritant fumes.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[13]

Experimental Protocols

TAMRA hydrazide is primarily used for the fluorescent labeling of aldehydes and ketones. A common application is the labeling of glycoproteins after the carbohydrate moieties have been oxidized to generate aldehydes.[2]

4.1 Protocol for Fluorescent Labeling of Glycoproteins This protocol provides a detailed methodology for the covalent labeling of glycoproteins using TAMRA hydrazide (6-isomer) following periodate oxidation.[2][14]

Materials:

-

Glycoprotein (B1211001) of interest (e.g., antibody)

-

TAMRA hydrazide (6-isomer)

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5

-

Quenching Solution: Ethylene (B1197577) Glycol

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Step 1: Oxidation of Glycoprotein

-

Prepare a solution of the glycoprotein at approximately 5 mg/mL in 0.1 M sodium acetate buffer (pH 5.5).[2]

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.[2]

-

Add the periodate solution to the glycoprotein solution. A final periodate concentration of 1-10 mM is a good starting point.

-

Incubate the reaction for 20-30 minutes at room temperature in the dark.[14]

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM to consume excess periodate.[14]

-

Purify the oxidized glycoprotein from the reaction mixture using a desalting or size-exclusion chromatography column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).[2]

Step 2: Coupling with TAMRA Hydrazide

-

Prepare a 50 mM stock solution of TAMRA hydrazide (6-isomer) in anhydrous DMSO or DMF.[2]

-

Add the TAMRA hydrazide stock solution to the purified, oxidized glycoprotein. A 10- to 50-fold molar excess of the dye over the protein is recommended.[14]

-

Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[2][14]

Step 3: Purification and Analysis

-

Remove the unreacted TAMRA hydrazide by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).[2]

-

Collect the fractions containing the fluorescently labeled protein. These can be identified by their color and by monitoring the column eluate at both 280 nm (for protein) and 541 nm (for TAMRA dye).[14]

-

Store the purified conjugate at 4°C (short-term) or -20°C (long-term), protected from light.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. medkoo.com [medkoo.com]

- 4. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shahandassociates.co.in [shahandassociates.co.in]

- 8. gz-supplies.com [gz-supplies.com]

- 9. How to Ensure Safety When Handling Laboratory Chemicals [rmreagents.com]

- 10. etad.com [etad.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 13. res.cloudinary.com [res.cloudinary.com]

- 14. benchchem.com [benchchem.com]

Technical Guide: Optimal Storage and Handling of TAMRA Hydrazide (6-Isomer)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and best practices for the storage and handling of 6-TAMRA (Tetramethylrhodamine) hydrazide to ensure its stability, purity, and performance in labeling and detection applications. Proper storage is critical for fluorescent dyes to prevent degradation and maintain high quantum yield.

Introduction to 6-TAMRA Hydrazide

6-TAMRA hydrazide is a fluorescent dye belonging to the rhodamine family, featuring a hydrazide reactive group. This functional group allows for the covalent labeling of carbonyl compounds, such as aldehydes and ketones. It is frequently used to label glycoproteins and polysaccharides following periodate (B1199274) oxidation. The stability of the compound, both in solid form and in solution, is paramount for reproducible experimental outcomes. Key factors influencing its stability include temperature, light, and moisture.

Storage Conditions: Solid Form

The solid (powder) form of 6-TAMRA hydrazide is relatively stable but requires specific conditions to maximize its shelf life. The compound is shipped under ambient temperature as a non-hazardous chemical and is stable enough for several weeks during ordinary shipping[1][2]. Upon receipt, it should be stored under the recommended conditions immediately.

Key Recommendations:

-

Temperature: For long-term storage (months to years), a temperature of -20°C is required[1][2][3][4]. For short-term storage (days to weeks), 0-4°C is acceptable[1].

-

Light: The compound is sensitive to light. It must be stored in the dark by using an amber vial or by wrapping the container in foil[1][2][3][5]. Prolonged exposure to light should be avoided[2].

-

Moisture: 6-TAMRA hydrazide should be kept dry. Storage in a desiccated environment is recommended to prevent hydration and hydrolysis[2][3][5].

With proper storage, the solid-form compound has a shelf life of over two to three years[1][2].

Storage Conditions: Stock Solutions

Once reconstituted, the stability of 6-TAMRA hydrazide is reduced[5]. The choice of solvent and storage conditions for stock solutions is critical.

Key Recommendations:

-

Solvents: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating concentrated stock solutions[1][4]. Alcohols are also a viable option[4].

-

Temperature: Store stock solutions at -20°C for long-term storage (months)[1]. For short-term use (days to weeks), refrigeration at 0-4°C is possible[1]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

-

Light: Stock solutions are particularly light-sensitive and must be protected from light at all times[3]. Use amber vials or foil-wrapped tubes.

-

Stability: In solution, dye hydrazides can be stable for 6-12 months or longer when stored at -20°C, provided no reactive compounds are present[6].

Summary of Quantitative Storage Data

The following table summarizes the key quantitative parameters for the storage of 6-TAMRA hydrazide.

| Form | Parameter | Condition | Duration | Reference |

| Solid (Lyophilized Powder) | Temperature | -20°C | Long-term (months to years) | [1][2][4] |

| 0 to 4°C | Short-term (days to weeks) | [1] | ||

| Light | Protect from light (dark) | At all times | [1][2][3] | |

| Moisture | Desiccate | At all times | [2][5] | |

| Shelf Life | >98% Purity | 24 months to >3 years | [1][2] | |

| Stock Solution (in DMSO/DMF) | Temperature | -20°C | Long-term (months) | [1][6] |

| 0 to 4°C | Short-term (days to weeks) | [1] | ||

| Light | Protect from light (dark) | At all times | [3] | |

| Stability | Stable | 6-12 months (or longer) | [6] |

Experimental Protocols

5.1 Protocol for Preparation and Storage of Stock Solution

This protocol outlines the standard procedure for reconstituting and storing 6-TAMRA hydrazide to ensure its integrity for downstream applications.

Materials:

-

6-TAMRA hydrazide (6-isomer), solid form

-

Anhydrous, high-purity DMSO or DMF

-

Sterile, low-protein binding microcentrifuge tubes (amber or wrapped in foil)

-

Precision micropipette and sterile tips

Methodology:

-

Equilibration: Before opening, allow the vial of solid 6-TAMRA hydrazide to warm to room temperature for approximately 20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder, which can lead to hydrolysis[5].

-

Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Prepare the desired volume of solvent (e.g., DMSO). Add the solvent directly to the vial to achieve the desired stock concentration (typically 1-10 mM).

-

Dissolution: Vortex the solution thoroughly for 1-2 minutes until all the dye is completely dissolved.

-

Aliquoting: To avoid multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in light-protected tubes. The volume of the aliquots should be based on typical experimental needs.

-

Storage: Immediately store the aliquots at -20°C in a dark, dry environment. Place the tubes in a sealed container with desiccant for added protection against moisture.

Visualization of Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing 6-TAMRA hydrazide from receipt to final use.

Caption: Workflow for handling and storage of 6-TAMRA hydrazide.

References

An In-depth Technical Guide to the Principle of TAMRA Hydrazide Labeling of Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical principles and practical applications of using 5/6-Carboxytetramethylrhodamine hydrazide (TAMRA hydrazide) for the fluorescent labeling of aldehydes and ketones. This method is a cornerstone of bioconjugation, enabling the sensitive detection and quantification of biomolecules, particularly in the field of glycoproteomics. This document details the underlying chemistry, experimental protocols, and data interpretation, and includes visual representations of the workflows and chemical reactions.

Introduction to TAMRA Hydrazide Labeling

TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye widely used in biological research.[1] When functionalized with a hydrazide group (-NHNH₂), it becomes a highly specific tool for the covalent labeling of carbonyl compounds—specifically aldehydes and ketones.[2][3] The reaction between the nucleophilic hydrazide and the electrophilic carbonyl carbon results in the formation of a stable hydrazone bond.[4]

This labeling strategy is particularly valuable for studying glycoproteins. The carbohydrate moieties of glycoproteins can be selectively oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific targets for TAMRA hydrazide.[3] This allows for the fluorescent tagging of glycoproteins, facilitating their detection and quantification in various analytical techniques such as gel electrophoresis, microscopy, and flow cytometry.

The Core Principle: Hydrazone Bond Formation

The fundamental principle of TAMRA hydrazide labeling lies in the condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone) to form a hydrazone. This reaction is a type of nucleophilic addition-elimination.

The reaction proceeds in two main steps:

-

Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, resulting in the hydrazone linkage.

The reaction is typically carried out in a slightly acidic buffer (pH 4-6).[5] The acidic conditions are crucial as they catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide.

Figure 1: Chemical reaction of TAMRA hydrazide with an aldehyde to form a stable TAMRA hydrazone.

Quantitative Data on TAMRA Hydrazide Labeling

While the principles of hydrazone formation are well-established, specific quantitative data on the reaction kinetics and labeling efficiency of TAMRA hydrazide are not extensively available in a comparative format in the public domain. The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants.

For optimal results, it is recommended that researchers empirically determine the ideal conditions for their specific application. The following tables provide a template for the types of quantitative data that should be considered and, where possible, generated to ensure reproducible and efficient labeling.

Table 1: Factors Influencing TAMRA Hydrazide Labeling Efficiency

| Parameter | Recommended Range | Rationale |

| pH | 4.0 - 6.0 | Catalyzes the reaction by protonating the carbonyl oxygen. At higher pH, the hydrazide can become deprotonated and less reactive. At lower pH, the hydrazide can be protonated and non-nucleophilic.[5] |

| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but may also lead to degradation of the biomolecule or the dye. |

| Reaction Time | 1 - 4 hours | The reaction time should be optimized to achieve sufficient labeling without causing sample degradation. |

| Molar Ratio (TAMRA hydrazide:Carbonyl) | 10:1 to 50:1 | A molar excess of the hydrazide is typically used to drive the reaction to completion. |

| Buffer | Acetate (B1210297) or MES buffer | Buffers that do not contain primary amines (e.g., Tris) should be used to avoid side reactions with the carbonyl groups. |

Table 2: Spectroscopic Properties of TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.1 |

Note: The exact spectroscopic properties can vary depending on the solvent and local environment.

Experimental Protocols

Generation of Aldehydes on Glycoproteins via Periodate Oxidation

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of glycoproteins.

Materials:

-

Glycoprotein (B1211001) sample

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate buffer (100 mM, pH 5.5)

-

Desalting column

Procedure:

-

Dissolve the glycoprotein in 100 mM sodium acetate buffer, pH 5.5, to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

-

Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM.

-

Incubate the reaction mixture for 20-30 minutes at room temperature in the dark.

-

Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes at room temperature.

-

Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.

Labeling of Oxidized Glycoproteins with TAMRA Hydrazide

This protocol details the labeling of the generated aldehyde groups with TAMRA hydrazide.

Materials:

-

Oxidized glycoprotein solution from section 4.1

-

TAMRA hydrazide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium acetate buffer (100 mM, pH 5.5)

-

Desalting column

Procedure:

-

Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO.

-

Add the TAMRA hydrazide stock solution to the oxidized glycoprotein solution to achieve a final molar ratio of approximately 50:1 (TAMRA hydrazide:glycoprotein).

-

Incubate the reaction for 2-4 hours at room temperature in the dark with gentle agitation.

-

Remove unreacted TAMRA hydrazide by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

The labeled glycoprotein is now ready for downstream applications.

Workflow for Glycoprotein Analysis using TAMRA Hydrazide Labeling

The following diagram illustrates a typical workflow for the analysis of glycoproteins using TAMRA hydrazide labeling, from sample preparation to detection.

Figure 2: A typical experimental workflow for the analysis of glycoproteins using TAMRA hydrazide labeling.

Applications in Research and Drug Development

The specificity and sensitivity of TAMRA hydrazide labeling make it a valuable tool in various research and development areas:

-

Glycoproteomics: Identification and quantification of glycoproteins in complex biological samples.[3]

-

Cell Imaging: Visualization of glycans on the cell surface or within cellular compartments.

-

Drug Delivery: Conjugation of therapeutic molecules to glycoproteins for targeted delivery.

-

Biomarker Discovery: Identification of changes in glycosylation patterns associated with disease states.

Conclusion

TAMRA hydrazide labeling of aldehydes and ketones is a robust and versatile technique for the fluorescent tagging of biomolecules. Its high specificity for carbonyl groups, coupled with the excellent photophysical properties of the TAMRA fluorophore, provides a powerful tool for researchers in cell biology, biochemistry, and drug development. By understanding the core chemical principles and optimizing the experimental protocols, scientists can effectively utilize this method to gain valuable insights into the roles of glycoproteins and other carbonyl-containing molecules in biological systems.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glycoprotein Labeling with TAMRA Hydrazide (6-isomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is therefore essential for understanding cellular processes and for the development of novel therapeutics. TAMRA (Tetramethylrhodamine) hydrazide (6-isomer) is a bright, orange-red fluorescent dye that serves as a valuable tool for the sensitive detection and analysis of glycoproteins.

This document provides detailed protocols for the labeling of glycoproteins using TAMRA hydrazide (6-isomer). The methodology is based on the selective oxidation of cis-diol groups present in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups. These aldehydes then readily react with the hydrazide functional group of the TAMRA dye to form a stable hydrazone bond, resulting in a fluorescently labeled glycoprotein (B1211001).[1] This site-specific labeling strategy is particularly advantageous as it targets the glycan portion of the protein, often leaving the protein's functional domains, such as antigen-binding sites on antibodies, intact.

Principle of the Method

The labeling process involves a two-step chemical reaction:

-

Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively cleaves the vicinal diols of sialic acid residues on the glycan chains, creating aldehyde groups. The reaction conditions can be optimized to control the extent of oxidation.

-

Labeling: The aldehyde-containing glycoprotein is then incubated with TAMRA hydrazide. The hydrazide group nucleophilically attacks the aldehyde, forming a stable hydrazone linkage and covalently attaching the fluorescent dye to the glycoprotein.

Quantitative Data Presentation

For the selection of an appropriate fluorescent probe for glycoprotein analysis, it is crucial to consider its photophysical properties. The following table provides a comparison of TAMRA hydrazide with other commonly used fluorescent hydrazides.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |

| TAMRA Hydrazide (6-isomer) | 541 [2] | 567 [2] | ~84,000 [2] | ~0.1 [2] | Good |

| Alexa Fluor 488 Hydrazide | ~495 | ~519 | >65,000[3] | ~0.92[4] | Excellent[3] |

| BODIPY FL Hydrazide | 495[5] | 516[5] | ~92,000[6] | ~0.97[6] | Good |

Note: The signal-to-noise ratio (SNR) is a critical parameter in fluorescence imaging and is influenced by various factors including the brightness of the fluorophore (a product of its molar extinction coefficient and quantum yield), detector sensitivity, and background fluorescence.[7][8] While specific SNR values are application-dependent, dyes with higher quantum yields and molar extinction coefficients generally produce brighter signals, which can lead to a better SNR.[9] The choice of fluorophore should be guided by the specific instrumentation and experimental requirements.

Experimental Protocols

Experimental Workflow

The general workflow for glycoprotein labeling with TAMRA hydrazide involves oxidation of the glycoprotein, coupling with the fluorescent dye, and subsequent purification of the labeled product.

Protocol 1: In-Solution Labeling of Glycoproteins

This protocol is suitable for labeling purified glycoproteins in a solution.

Materials:

-

Purified Glycoprotein (e.g., antibody) at 1-5 mg/mL

-

TAMRA Hydrazide (6-isomer)

-

Sodium Periodate (NaIO₄)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol (B35011)

-

Purification Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein: a. Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 20 mM solution of sodium periodate in the Reaction Buffer. Protect from light. c. Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. d. Incubate the reaction for 20-30 minutes at room temperature in the dark. e. Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5 minutes at room temperature. f. Remove excess periodate and glycerol by desalting the oxidized glycoprotein using a size-exclusion chromatography column equilibrated with the Reaction Buffer.

-

Labeling with TAMRA Hydrazide: a. Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO. b. Add the TAMRA hydrazide stock solution to the desalted, oxidized glycoprotein solution. A 20- to 50-fold molar excess of the dye to the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.

-

Purification of Labeled Glycoprotein: a. Purify the TAMRA-labeled glycoprotein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4. b. Collect the fractions containing the labeled protein, which can be visually identified by its orange-red color. c. Monitor the elution profile by measuring absorbance at 280 nm (for protein) and 541 nm (for TAMRA). d. Pool the fractions containing the labeled glycoprotein and store at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Labeling of Cell Surface Glycoproteins

This protocol is designed for labeling glycoproteins on the surface of living cells.

Materials:

-

Cells in suspension (1 x 10⁶ to 1 x 10⁷ cells/mL)

-

TAMRA Hydrazide (6-isomer)

-

Sodium Periodate (NaIO₄)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching

Procedure:

-

Cell Preparation: a. Harvest cells and wash them twice with ice-cold PBS, pH 7.4, by centrifugation at 300 x g for 5 minutes. b. Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

Oxidation of Cell Surface Glycans: a. Prepare a fresh 2 mM solution of sodium periodate in ice-cold PBS. b. Add the sodium periodate solution to the cell suspension to a final concentration of 1 mM. c. Incubate the cells on ice for 15-20 minutes in the dark. d. Quench the reaction by adding an equal volume of ice-cold PBS containing 2% FBS or 1% BSA. e. Wash the cells three times with ice-cold PBS to remove any residual periodate.

-

Labeling with TAMRA Hydrazide: a. Prepare a 1 mM solution of TAMRA hydrazide in PBS. b. Resuspend the oxidized cells in the TAMRA hydrazide solution. c. Incubate the cells for 30-60 minutes at room temperature in the dark with gentle agitation.

-

Washing and Analysis: a. Wash the labeled cells three times with ice-cold PBS to remove unbound dye. b. The cells are now ready for analysis by flow cytometry or fluorescence microscopy. For microscopy, resuspend the final cell pellet in an appropriate imaging buffer.

Application Example: Investigating the Role of Glycosylation in Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. The function of the Notch receptor is intricately regulated by glycosylation, particularly by the addition of O-fucose and O-glucose glycans to its extracellular domain.[5][10][11][12][13][14] Aberrant glycosylation of the Notch receptor can lead to dysregulated signaling and is implicated in various diseases, including cancer.

TAMRA hydrazide labeling can be employed to study the overall glycosylation status of Notch receptors on the cell surface or in isolated protein preparations. By comparing the fluorescence intensity of labeled Notch receptors under different cellular conditions (e.g., in wild-type vs. glycosyltransferase-deficient cells), researchers can gain insights into how changes in glycosylation affect receptor expression and localization.

Notch Signaling Pathway with Glycosylation

The following diagram illustrates the canonical Notch signaling pathway, highlighting the role of glycosylation in receptor maturation and ligand interaction.

References

- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BDP FL hydrazide (A270094) | Antibodies.com [antibodies.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]

- 10. benchchem.com [benchchem.com]

- 11. A Comprehensive Performance Analysis of Fluorescent Dyes | IL Photonics [ilphotonics.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]

Application Notes and Protocols for Step-by-Step TAMRA Hydrazide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore widely used for such applications.[1] This document provides detailed application notes and protocols for the specific labeling of glycoproteins using TAMRA hydrazide. This method targets carbohydrate moieties on glycoproteins, offering a site-specific labeling approach that often preserves the protein's biological activity, as glycosylation sites are typically located away from the protein's active or binding domains.[2]

The procedure involves two key steps: the oxidation of cis-diol groups within the sugar residues of the glycoprotein (B1211001) to generate reactive aldehyde groups, followed by the covalent conjugation of TAMRA hydrazide to these aldehydes, forming a stable hydrazone bond. This method is particularly valuable for labeling antibodies and other glycoproteins where maintaining functionality is critical.

Data Presentation

Table 1: Key Reaction Parameters for TAMRA Hydrazide Glycoprotein Labeling

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can decrease reaction efficiency. |

| Sodium Periodate (B1199274) (NaIO₄) Concentration | 1 - 20 mM | The optimal concentration depends on the glycoprotein and the desired degree of oxidation.[2][3] |

| Oxidation Reaction Time | 5 - 60 minutes | Shorter times may be sufficient and can help to minimize potential protein damage.[2] |

| Oxidation Reaction pH | 5.5 | Maintained using a buffer such as 0.1 M sodium acetate.[2] |

| TAMRA Hydrazide Concentration | 10 - 50 mM stock solution in DMSO | A molar excess of the hydrazide reagent over the glycoprotein is typically used.[2] |

| Labeling Reaction Time | 2 hours to overnight | The reaction is typically performed at room temperature.[2][3] |

| Labeling Reaction pH | 5.5 - 7.4 | The hydrazone bond formation is efficient at a slightly acidic to neutral pH. |

| Purification Method | Gel filtration (e.g., Sephadex G-25), dialysis | Essential for removing unreacted dye and other reagents.[2][4] |

Table 2: Characterization of TAMRA-Labeled Glycoproteins

| Parameter | Method | Typical Values/Observations |

| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | An optimal DOL is typically between 2 and 4 for antibodies to avoid fluorescence quenching.[5] |

| Protein Recovery | UV-Vis Spectrophotometry (A280) | Varies depending on the purification method, but yields of >70% are common. |

| Purity and Integrity | SDS-PAGE with in-gel fluorescence scanning | A fluorescent band corresponding to the molecular weight of the glycoprotein should be observed.[1] |

| Biological Activity | Functional Assays (e.g., ELISA, cell-based assays) | Should be comparable to the unlabeled glycoprotein to ensure the labeling process did not affect function. |

Experimental Protocols

Protocol 1: Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein using sodium periodate.

Materials:

-

Purified Glycoprotein (2-10 mg/mL in a suitable buffer)

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Sodium Periodate (NaIO₄)

-

Glycerol (B35011) or Ethylene (B1197577) Glycol

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Buffer Exchange: If the glycoprotein is in a buffer containing primary amines (e.g., Tris) or other interfering substances, exchange it into 0.1 M Sodium Acetate Buffer (pH 5.5) using a desalting column or dialysis.

-

Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium periodate in 0.1 M Sodium Acetate Buffer (pH 5.5). Protect this solution from light.

-

Oxidation Reaction: Add the sodium periodate solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For example, add 1 part of 20 mM periodate solution to 1 part of 10 mg/mL protein solution.[2]

-

Incubation: Incubate the reaction mixture for 5-30 minutes at room temperature in the dark. The optimal time may need to be determined empirically for each specific glycoprotein.

-

Quench Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 5 minutes at room temperature.

-

Purification: Immediately purify the oxidized glycoprotein from the excess periodate and quenching agent using a desalting column or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).

Protocol 2: Labeling of Oxidized Glycoprotein with TAMRA Hydrazide

This protocol details the conjugation of TAMRA hydrazide to the aldehyde groups of the oxidized glycoprotein.

Materials:

-

Oxidized Glycoprotein (from Protocol 1)

-

TAMRA Hydrazide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare TAMRA Hydrazide Stock Solution: Dissolve TAMRA hydrazide in anhydrous DMSO to a concentration of 50 mM.[2]

-

Labeling Reaction: Add the TAMRA hydrazide stock solution to the purified, oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point. For example, add 200 µL of 50 mM TAMRA hydrazide solution to 2 mL of the oxidized protein solution.[2]

-

Incubation: Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[2][3] The mixture can be gently rotated during this time.

-

Purification: Remove the unreacted TAMRA hydrazide by purifying the labeled glycoprotein using a desalting column or dialysis against PBS (pH 7.4).[2]

Protocol 3: Characterization of TAMRA-Labeled Glycoprotein

This protocol describes how to determine the degree of labeling (DOL) and assess the purity of the final conjugate.

Materials:

-

Purified TAMRA-Labeled Glycoprotein

-

UV-Vis Spectrophotometer and quartz cuvettes

-

SDS-PAGE gels and electrophoresis system

-

In-gel fluorescence scanner

Procedure:

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the labeled glycoprotein at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).[6]

-

Calculate the concentration of the protein and the dye using the Beer-Lambert law and the respective molar extinction coefficients. The molar extinction coefficient (ε) for TAMRA is approximately 90,000 M⁻¹cm⁻¹.[3] A correction factor for the dye's absorbance at 280 nm should be applied.[6]

-

The DOL is the molar ratio of the dye to the protein.[6]

-

DOL Calculation Formula: DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF)) * ε_dye) Where:

-

A_max = Absorbance at ~555 nm

-

A₂₈₀ = Absorbance at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm

-

ε_dye = Molar extinction coefficient of TAMRA at ~555 nm (~90,000 M⁻¹cm⁻¹)

-

CF = Correction factor (A₂₈₀ of free dye / A_max of free dye)

-

-

-

Assess Purity and Integrity:

-

Run the labeled glycoprotein on an SDS-PAGE gel alongside an unlabeled control.

-

Visualize the protein bands by Coomassie staining.

-

Scan the gel using a fluorescence scanner with appropriate excitation and emission settings for TAMRA. A fluorescent band should be observed at the same molecular weight as the protein band, confirming successful conjugation.[1]

-

Mandatory Visualization

Caption: Experimental workflow for TAMRA hydrazide protein labeling.

Caption: Chemical reaction of periodate oxidation and hydrazide ligation.

Applications of TAMRA-Labeled Proteins

Fluorescently labeled proteins, such as those conjugated with TAMRA hydrazide, are invaluable tools in a wide range of research and development applications:

-

Fluorescence Microscopy and Live-Cell Imaging: TAMRA-labeled proteins can be used to visualize their localization, trafficking, and dynamics within living cells.[1]

-

Flow Cytometry: Labeled antibodies are extensively used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface markers.

-

Immunofluorescence: This technique utilizes fluorescently labeled antibodies to detect specific antigens in fixed cells and tissues, providing spatial information about protein expression.[]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes.[3]

-

Drug Development and Targeted Therapy: Fluorescently labeled antibodies can be used to screen for antibody-drug candidates and to visualize their binding, internalization, and trafficking in target cells.[1][8] This is crucial for the development of targeted cancer therapies.

-

Diagnostic Assays: The high sensitivity of fluorescence detection makes TAMRA-labeled proteins suitable for use in various diagnostic assays to detect and quantify disease biomarkers.[]

References

- 1. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurogentec.com [eurogentec.com]

- 3. lifetein.com [lifetein.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 8. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - US [thermofisher.com]

TAMRA Hydrazide (6-Isomer) for Cellular Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) hydrazide (6-isomer) is a fluorescent probe widely used for the detection and visualization of carbonyl groups (aldehydes and ketones) in biological systems. Its bright orange-red fluorescence, high photostability, and specific reactivity make it an invaluable tool for labeling glycoproteins in cells for fluorescence microscopy analysis. The fundamental principle involves the oxidation of cis-diol groups within the sugar moieties of glycoproteins to create aldehyde groups, which then covalently react with the hydrazide group of TAMRA, forming a stable hydrazone bond. This method allows for the specific and sensitive labeling of glycoconjugates on the cell surface and within intracellular compartments, enabling the study of their expression, localization, and dynamics.

Principle of Labeling

The labeling of glycoproteins with TAMRA hydrazide is a two-step process:

-

Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively cleaves the vicinal diols present in the sugar residues of glycoproteins, particularly sialic acids, to generate reactive aldehyde groups.

-

Coupling: The hydrazide moiety of TAMRA hydrazide nucleophilically attacks the newly formed aldehyde groups, resulting in the formation of a stable hydrazone bond and the covalent attachment of the TAMRA fluorophore to the glycoprotein.

This site-selective labeling strategy is particularly advantageous for studying glycoproteins, as the modification occurs on the carbohydrate portion, which is often distal to the protein's functional domains, thereby preserving its biological activity.

Applications in Cellular Imaging

TAMRA hydrazide is a versatile tool for a range of applications in cellular imaging:

-

Cell Surface Glycoprotein Visualization: Enables the labeling and imaging of the cellular glycocalyx, allowing for the study of changes in glycosylation patterns associated with cell differentiation, disease states, and drug treatment.

-

Intracellular Glycoprotein Trafficking: After fixation and permeabilization, TAMRA hydrazide can be used to label glycoproteins within the endoplasmic reticulum, Golgi apparatus, and other organelles, providing insights into the glycosylation pathway and protein transport.

-

Monitoring Endocytosis: Labeled glycoproteins can be used as probes to study receptor-mediated endocytosis and other cellular uptake mechanisms.

Data Presentation

| Property | Value | Reference |

| Fluorophore | 6-TAMRA (Tetramethylrhodamine) | |

| Reactive Group | Hydrazide | |

| Excitation Maximum (Ex) | ~541-544 nm | [1][2] |

| Emission Maximum (Em) | ~567-576 nm | [1][2] |

| Molar Extinction Coefficient | ≥ 84,000 cm⁻¹M⁻¹ | [1] |

| Solubility | Soluble in DMF, DMSO, and alcohols | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture |

| Reagent/Parameter | Recommended Concentration/Condition | Application |

| Sodium Periodate (NaIO₄) | 1 mM in PBS or specific buffer (e.g., Sodium Acetate) | Cell Surface & Intracellular Labeling |

| TAMRA Hydrazide Stock Solution | 10-50 mM in anhydrous DMSO | General Use |

| TAMRA Hydrazide Working Concentration | 10-100 µM in buffer | Cell Surface & Intracellular Labeling |

| Incubation Time (Oxidation) | 15-30 minutes at 4°C or room temperature (in the dark) | Cell Surface & Intracellular Labeling |

| Incubation Time (Labeling) | 1-2 hours at room temperature (in the dark) | Cell Surface & Intracellular Labeling |

Diagrams

Experimental Protocols

Protocol 1: Cell Surface Glycoprotein Labeling of Live Cells

This protocol is designed for labeling glycoproteins on the surface of living cells in suspension or adherent cultures.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

-

Sodium Periodate (NaIO₄)

-

TAMRA hydrazide (6-isomer)

-

Anhydrous DMSO

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filters for TAMRA (Ex/Em: ~544/576 nm)

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells on glass-bottom dishes or coverslips to an appropriate confluency.

-

For suspension cells, harvest cells and wash once with ice-cold PBS. Resuspend in ice-cold PBS at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Reagent Preparation:

-

Prepare a 2 mM stock solution of NaIO₄ in ice-cold PBS immediately before use. Protect from light.

-

Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO. Store at -20°C.

-

-

Oxidation:

-

For adherent cells, aspirate the culture medium and wash twice with ice-cold PBS.

-

Add an equal volume of 2 mM NaIO₄ solution to the cells (final concentration 1 mM).

-

Incubate for 15-30 minutes at 4°C in the dark.

-

-

Quenching and Washing:

-

Aspirate the NaIO₄ solution and wash the cells three times with ice-cold PBS to remove any residual periodate.

-

-

Labeling:

-

Dilute the TAMRA hydrazide stock solution to a final working concentration of 10-100 µM in PBS.

-

Add the TAMRA hydrazide solution to the cells.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Final Washes:

-

Wash the cells three times with PBS to remove unbound TAMRA hydrazide.

-

-

Imaging:

-

For live-cell imaging, add fresh, pre-warmed culture medium and image immediately.

-

For fixed-cell imaging, proceed with a standard fixation protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes) before mounting and imaging.

-

Protocol 2: Intracellular Glycoprotein Labeling of Fixed and Permeabilized Cells

This protocol is for labeling both cell surface and intracellular glycoproteins in fixed cells.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Sodium Periodate (NaIO₄)

-

TAMRA hydrazide (6-isomer)

-

Anhydrous DMSO

-

Mounting medium

-

Fluorescence microscope with appropriate filters for TAMRA (Ex/Em: ~544/576 nm)

Procedure:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

-